molecular formula C10H10N2OS B1436545 2-o-Tolylamino-thiazol-4-one CAS No. 37394-99-3

2-o-Tolylamino-thiazol-4-one

Cat. No. B1436545
CAS RN: 37394-99-3
M. Wt: 206.27 g/mol
InChI Key: ZHBWFKCQBDLFKE-UHFFFAOYSA-N
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Description

2-o-Tolylamino-thiazol-4-one is a product used for proteomics research. It has a molecular formula of C10H10N2OS and a molecular weight of 206.264 .


Synthesis Analysis

The synthesis of 2-o-Tolylamino-thiazol-4-one and similar compounds has been extensively studied. One method involves the one-pot synthesis of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a green supplier of halogen ions for intermediates . Another method describes a one-pot three-component synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones starting from ethyl-4-chloroacetoacetate .


Molecular Structure Analysis

The thiazole ring in 2-o-Tolylamino-thiazol-4-one is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the compound can be found in various databases .


Chemical Reactions Analysis

2-o-Tolylamino-thiazol-4-one and similar compounds have been used in various chemical reactions. For instance, phosphine-catalyzed highly enantioselective γ-additions of 5H-thiazol-4-ones to allenoates have been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-o-Tolylamino-thiazol-4-one include its molecular formula (C10H10N2OS) and molecular weight (206.26) . More detailed properties like melting point, boiling point, and density are not available in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

2-o-Tolylamino-thiazol-4-one derivatives have been studied for their role in corrosion inhibition. For instance, 2-Amino-4-(p-tolyl)thiazole (APT), a similar derivative, was found to effectively inhibit corrosion of mild steel in sulphuric acid solutions through adsorption on the steel surface. This was demonstrated using molecular dynamics simulations, weight loss, Tafel polarization, and electrochemical impedance spectroscopy techniques (Khaled & Amin, 2009).

Anticonvulsant Activity

Certain 2-o-Tolylamino-thiazol-4-one derivatives have shown potential as anticonvulsants. Research in this area includes the synthesis of 2-(N-substituted glycylamino)-4-methyl thiazoles, which exhibited preliminary pharmacological evaluation indicating anticonvulsant activity (Bachir et al., 1990).

Antiviral Activity

Thiazole derivatives, including structures similar to 2-o-Tolylamino-thiazol-4-one, have been synthesized and evaluated for antiviral activity. They showed activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, and also inhibited purine nucleotide biosynthesis (Srivastava et al., 1977).

Anti-inflammatory Applications

Some thiazole derivatives have been studied for their potential as anti-inflammatory agents. This includes the investigation of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives, which exhibited in vivo anti-inflammatory effects in a turpentine oil induced inflammation model. These compounds showed effects such as lowering bone marrow acute phase response and oxidative stress, indicating their potential as anti-inflammatory agents (Tiperciuc et al., 2013).

Anticancer Activity

Research into 2-o-Tolylamino-thiazol-4-one derivatives has also explored their potential in anticancer applications. For instance, 5-(2′-indolyl)thiazoles, synthesized from thiazole derivatives, were evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds showed promising anticancer activity, indicating a potential route for further drug development in this area (Vaddula et al., 2016).

Green Chemistry Applications

2-o-Tolylamino-thiazol-4-one derivatives have also been involved in green chemistry applications. For example, a study on the microwave-assisted rapid synthesis of 4-aryl-2-aminothiazoles in aqueous medium indicates the role of these compounds in developing environmentally friendly chemical synthesis processes (Wagare et al., 2017).

Mechanism of Action

While the specific mechanism of action for 2-o-Tolylamino-thiazol-4-one is not mentioned in the retrieved papers, thiazole derivatives have been found to show potent pharmacological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents .

Future Directions

Thiazole derivatives, including 2-o-Tolylamino-thiazol-4-one, have shown significant potential in various areas of research, particularly in the development of new anticancer agents . Future research could focus on further exploration of these compounds as potential therapeutic agents.

properties

IUPAC Name

2-(2-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBWFKCQBDLFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366662
Record name 2-o-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-o-Tolylamino-thiazol-4-one

CAS RN

37394-99-3
Record name 2-o-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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